2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a 1,2,4-oxadiazole derivative featuring a piperidine linker and an acetamide moiety substituted with a 2-methoxy-5-methylphenyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its bioisosteric properties and metabolic stability, making it a common feature in agrochemical and pharmaceutical agents . The acetamide group is a critical pharmacophore in many enzyme inhibitors, suggesting possible interactions with targets like succinate dehydrogenase (SDH) in fungi or nematodes .
Properties
IUPAC Name |
2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-15-7-8-20(30-2)19(13-15)25-21(29)14-28-11-9-16(10-12-28)23-26-22(27-31-23)17-5-3-4-6-18(17)24/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMZSTFYBICPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Structural Composition
The compound features several key structural elements:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Oxadiazole Moiety : Associated with diverse biological activities including antimicrobial and anticancer properties.
- Chlorophenyl Group : Enhances lipophilicity and can influence bioactivity.
Antibacterial Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Activity
The compound has shown promising results in cancer cell line assays:
- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 13.6 to 48.37 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and urease. This inhibition may contribute to its therapeutic effects in neurodegenerative diseases and urolithiasis management .
Study 1: Antitumor Activity Assessment
In a study conducted by de Oliveira et al., a series of substituted oxadiazole derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the potency of the compounds, with some derivatives showing comparable efficacy to established anticancer drugs .
Study 2: Antibacterial Efficacy
A study focused on synthesizing piperidine derivatives highlighted the antibacterial properties of compounds similar to 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide. The synthesized compounds were evaluated for their ability to inhibit bacterial growth, demonstrating significant activity against resistant strains .
Mechanism of Action
The mechanism of action of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs reported in recent literature:
Structural and Functional Insights
- Substituent Effects: Chlorophenyl vs. Piperidine vs.
- Activity Trends: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in Analog 3) show enhanced antifungal activity, while electron-donating groups (e.g., methoxy in Analog 1) improve solubility but may reduce potency . The dihydropyridinone core in Analog 4 confers stability under physiological conditions, a feature absent in the target compound, which may limit its in vivo half-life .
Mechanistic Comparisons
- SDH Inhibition: The target compound’s 1,2,4-oxadiazole and acetamide groups align with known SDH inhibitors, which disrupt fungal mitochondrial respiration . Analog 1’s methylsulfanyl group may introduce redox-modulating effects, diverging from this mechanism .
- FLAP Inhibition : Oxadiazole-containing compounds like BI 665915 () target 5-lipoxygenase-activating protein (FLAP) with IC₅₀ < 10 nM, but the target compound’s structural dissimilarity (lack of pyrimidine/pyridine motifs) suggests a different primary target .
Biological Activity
The compound 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a novel synthetic molecule that incorporates a piperidine ring and an oxadiazole moiety. Its potential biological activities have garnered attention in medicinal chemistry due to the therapeutic implications of its structural components.
Chemical Structure and Properties
The molecular formula of the compound is C22H24ClN3O2, with a molecular weight of approximately 397.89 g/mol. The presence of the oxadiazole ring is significant for its biological activity, as compounds containing this heterocyclic structure have been associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds featuring oxadiazole and piperidine structures exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for several key activities:
-
Antibacterial Activity :
- Studies have shown that derivatives containing the oxadiazole moiety demonstrate significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
-
Enzyme Inhibition :
- The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. Compounds with similar structures have shown promising results as AChE inhibitors, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's .
- Urease inhibition is another area where compounds with piperidine and oxadiazole functionalities have shown efficacy, potentially useful in treating infections caused by urease-producing bacteria .
- Anticancer Activity :
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
The biological activity of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide can be attributed to several mechanisms:
- Interaction with Biological Targets : The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions with amino acids in target proteins, enhancing binding affinity.
- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors, the compound can effectively inhibit key enzymes involved in bacterial metabolism or neurotransmitter breakdown.
Q & A
Q. Advanced
- HOMO-LUMO analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to evaluate electron distribution and reactivity .
- Molecular docking : Use AutoDock Vina to simulate binding to 5-lipoxygenase-activating protein (FLAP). Prioritize residues with π-π stacking (oxadiazole-phenyl interactions) .
- ADMET prediction : SwissADME or ADMETLab to estimate logP (target ~3.5), CYP3A4 inhibition risk, and blood-brain barrier permeability .
How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?
Advanced
Case example : High FLAP binding affinity (IC < 10 nM) but low in vivo LTB suppression.
Strategies :
- DMPK profiling : Assess metabolic stability in liver microsomes. If rapid clearance is observed, introduce deuterium at metabolically labile sites .
- Formulation optimization : Use lipid nanoparticles to enhance oral bioavailability.
- Species-specific differences : Compare murine vs. human CYP450 metabolism profiles .
What analytical techniques are critical for purity assessment and structural validation?
Q. Basic
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection (λ = 254 nm) to confirm ≥95% purity .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H] (expected m/z: ~509.2).
- FTIR : Confirm carbonyl stretches (C=O at ~1650 cm) and oxadiazole C=N vibrations (~1600 cm) .
How can researchers address challenges in isolating polar intermediates during synthesis?
Q. Advanced
- Purification : Use reverse-phase flash chromatography (C18 silica, methanol/water eluent) or preparative HPLC .
- Salt formation : Convert free amines to hydrochloride salts for improved crystallinity .
- Solvent screening : Test mixtures like EtOAc/hexane (1:3) for recrystallization. Monitor via TLC (R ~0.3 in 5% MeOH/DCM) .
What strategies mitigate toxicity risks in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
